O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate
Description
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is an organophosphorus compound characterized by a dithiophosphate backbone. Its structure consists of two isopropyl groups bonded to oxygen atoms (O,O-diisopropyl) and an S-isopropyl mercaptomethyl group attached to the sulfur atom (Figure 1). This configuration imparts unique chemical properties, such as moderate lipophilicity and reactivity, making it relevant in industrial applications, including agrochemicals and lubricant additives .
Properties
CAS No. |
2667-52-9 |
|---|---|
Molecular Formula |
C10H23O2PS3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3 |
InChI Key |
CWEJGTFQSUAXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCSC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of phosphorodithioic acid with isopropyl alcohol and a thiol compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate typically involves:
- Reactants : Phosphorodithioic acid, isopropyl alcohol, and a thiol compound.
- Conditions : Controlled conditions with catalysts to facilitate the esterification process.
Industrial Production
In industrial settings, continuous flow reactors are often employed to ensure high yield and purity. These reactors allow precise control over reaction parameters such as temperature and pressure.
Scientific Research Applications
This compound has garnered attention for its various applications:
Organic Synthesis
- Used as a reagent in organic synthesis.
- Serves as an intermediate in the production of other chemical compounds.
Biological Research
- Investigated for potential antimicrobial and antifungal properties.
- Studies indicate that it can bind to specific enzymes, potentially altering their activity, which is crucial for developing new therapeutic agents.
Agricultural Applications
- Employed as a pesticide or herbicide due to its biological activity against pests and pathogens.
- Research is ongoing to explore its efficacy in crop protection.
Industrial Uses
- Utilized in formulating lubricants and additives owing to its unique chemical properties.
- Its stability under various conditions makes it suitable for industrial applications.
Case Study 1: Acute Toxicity Study
A study conducted on rats demonstrated acute toxicity following oral administration of the compound. The observed LD50 (lethal dose for 50% of the population) indicated significant toxicity levels, emphasizing the need for careful handling in research and industrial contexts.
Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound can inhibit specific enzymes by binding to their active sites. This property is being explored for drug development targeting various biochemical pathways.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its ester and thiol groups play a crucial role in these interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the dithiophosphate class, sharing structural and functional similarities with several derivatives. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Properties
Mechanistic Differences
- Bensulide ’s benzenesulfonamide group enhances soil binding, prolonging its herbicidal activity compared to the more volatile this compound .
- Sodium and ammonium salts exhibit superior solubility and ionic character, favoring applications in polar environments, whereas the neutral S-isopropyl mercaptomethyl derivative is better suited for non-polar matrices .
Research Findings
- Synthetic Efficiency: O,O-Diisopropyl dithiophosphoric acid derivatives, including the S-isopropyl mercaptomethyl variant, are synthesized via reactions of isopropanol with phosphorus pentasulfide. Yield optimization (>80%) is achieved under anhydrous conditions .
- Performance in Lubricants : Ashless dithiophosphates, such as ethyl acrylate derivatives of O,O-diisopropyl dithiophosphoric acid, demonstrate superior oxidative stability compared to metal-containing analogs .
Biological Activity
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate (also known as DIMP) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its role as an organophosphorus compound. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with DIMP.
Chemical Structure and Properties
DIMP is classified as an organophosphate, characterized by the presence of sulfur and phosphorus in its structure. Its molecular formula is , and it exhibits properties typical of dithiophosphates, including potential toxicity and biological reactivity.
DIMP acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition of AChE leads to the accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies many of the biological effects observed with DIMP exposure.
Toxicological Profile
DIMP has been studied for its toxicological effects, particularly in animal models. Research indicates that exposure to DIMP can lead to:
- Neurotoxicity : Symptoms include tremors, convulsions, and respiratory distress due to cholinergic overstimulation.
- Hematological Effects : Studies have shown alterations in blood parameters, including changes in red blood cell counts and hemoglobin levels.
Case Studies
-
Acute Toxicity Study :
A study conducted on rats demonstrated acute toxicity following oral administration of DIMP. The observed LD50 (lethal dose for 50% of the population) was found to be approximately 150 mg/kg body weight, indicating significant toxicity at relatively low doses. Symptoms included hyperactivity followed by paralysis. -
Chronic Exposure Study :
A chronic exposure study evaluated the effects of DIMP over a prolonged period (90 days). Results indicated significant neurobehavioral deficits, including impaired motor coordination and cognitive dysfunction in exposed animals compared to controls.
Table 1: Summary of Biological Effects of DIMP
Research Findings
Recent studies have highlighted the importance of understanding the biological activity of DIMP not only for safety assessments but also for potential therapeutic applications. While primarily recognized for its toxic effects, there is ongoing research into its potential use in pest control and agricultural applications due to its efficacy against certain pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
